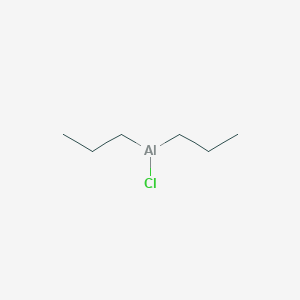
Aluminum, chlorodipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, chlorodipropyl- is a chemical compound that consists of aluminum bonded to two propyl groups and one chlorine atom. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. Organoaluminum compounds are often used as catalysts in organic synthesis and industrial processes.
Métodos De Preparación
The synthesis of aluminum, chlorodipropyl- typically involves the reaction of aluminum chloride with propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity aluminum and chlorinating agents to achieve a high yield of aluminum, chlorodipropyl-.
Análisis De Reacciones Químicas
Aluminum, chlorodipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum metal and propyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Aluminum, chlorodipropyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential use of aluminum, chlorodipropyl- in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials, where it acts as a catalyst or a reactant.
Mecanismo De Acción
The mechanism of action of aluminum, chlorodipropyl- involves its ability to form complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and molecular transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparación Con Compuestos Similares
Aluminum, chlorodipropyl- can be compared with other organoaluminum compounds, such as:
Aluminum, triethyl-: This compound has three ethyl groups bonded to aluminum and is widely used as a catalyst in polymerization reactions.
Aluminum, trimethyl-: Similar to triethylaluminum, this compound has three methyl groups and is used in organic synthesis.
Aluminum, dichloromethyl-: This compound has two chlorine atoms and one methyl group bonded to aluminum and is used in various chemical reactions.
The uniqueness of aluminum, chlorodipropyl- lies in its specific reactivity and the types of complexes it can form, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
3710-19-8 |
|---|---|
Fórmula molecular |
C6H14AlCl |
Peso molecular |
148.61 g/mol |
Nombre IUPAC |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
Clave InChI |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
SMILES canónico |
CCC[Al](CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


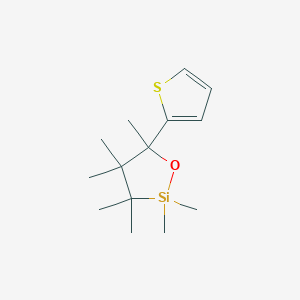
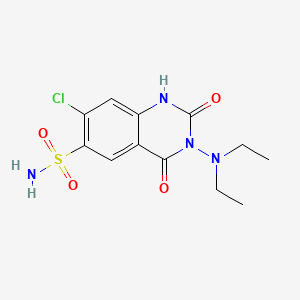
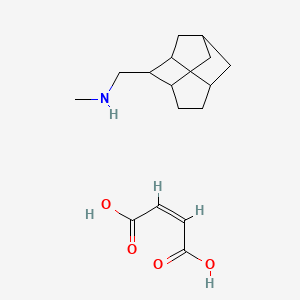
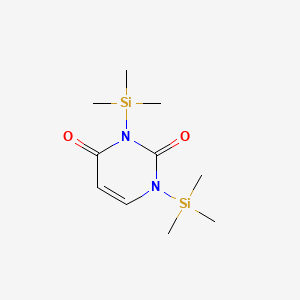
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
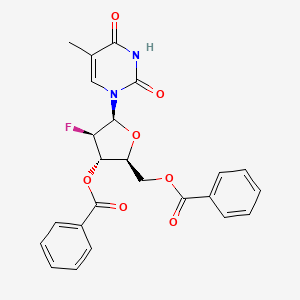
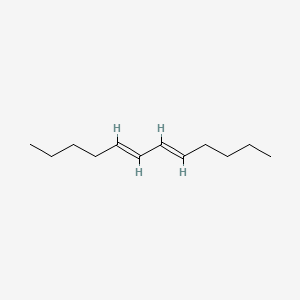
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
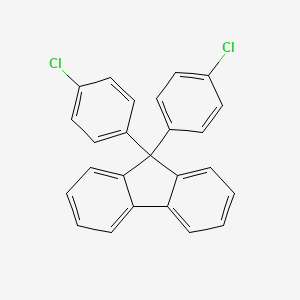
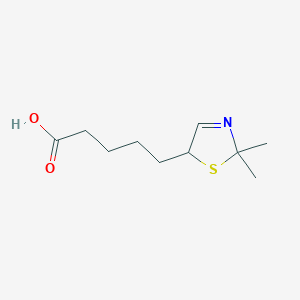

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)

